molecular formula C11H16IN3O2 B1443647 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester CAS No. 1251014-79-5

3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

Cat. No. B1443647
CAS RN: 1251014-79-5
M. Wt: 349.17 g/mol
InChI Key: BEYVTRORFYYQQH-UHFFFAOYSA-N
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Description

The compound “3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis of these derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using IR spectrum and NMR spectrum .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include a sequential opening/closing cascade reaction . This reaction is carried out under room temperature conditions, in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using IR spectrum and NMR spectrum .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

The chemical structure of 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester is closely related to a class of compounds that have been extensively studied for their utility in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems. These compounds are valuable intermediates in the synthesis of various pharmacologically relevant structures and in the development of new chemical entities with potential application in medicinal chemistry.

One example of related research involves the generation of a library of fused pyridine-4-carboxylic acids through a Combes-type reaction, demonstrating the versatility of pyrazolo[4,3-b]pyridine derivatives in combinatorial chemistry. This approach allows for the synthesis of diverse heterocyclic compounds, including pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and others, which can be further functionalized through standard combinatorial transformations such as amide coupling and esterification (Volochnyuk et al., 2010).

Material Science and X-ray Crystallography

In material science and x-ray crystallography, derivatives of pyrazolo[4,3-b]pyridine, similar to the compound , have been analyzed to understand their crystalline structures and properties. For instance, X-ray powder diffraction data for related compounds have been reported, highlighting their importance as intermediates in the synthesis of anticoagulants like apixaban. Such studies provide valuable insights into the molecular geometry and electronic structure, which are crucial for designing compounds with desired physical and chemical properties (Qing Wang et al., 2017).

Mechanism of Action

The mechanism of action of pyrazolo[3,4-b]pyridine derivatives involves the inhibition of Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions for the research on “3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester” and its derivatives could involve further exploration of their potential as TRK inhibitors . This could lead to the development of new treatments for cancers caused by the overexpression of TRKs .

properties

IUPAC Name

tert-butyl 3-iodo-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-6-4-5-7-8(15)9(12)14-13-7/h4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYVTRORFYYQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C(=NN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
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3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 5
3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester
Reactant of Route 6
3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester

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